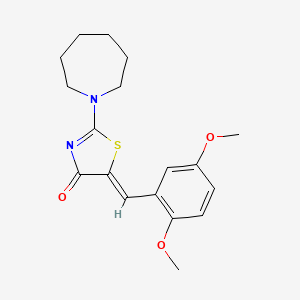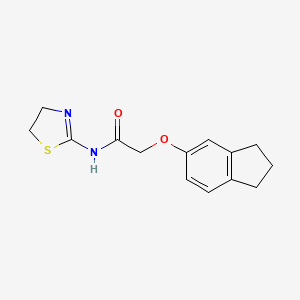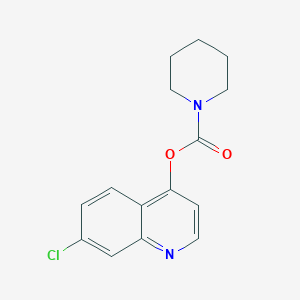
2-(1-azepanyl)-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolidin-4-ones, a closely related compound class, involves the condensation of various aldehydes with thiazolidine derivatives under different conditions. Methods such as the three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride catalyzed by K2CO3 have been reported for the synthesis of isoxazol-5(4H)-ones, showcasing the versatility of aldehyde condensation reactions in heterocyclic chemistry (Laroum et al., 2019). Similar strategies might be applicable for synthesizing the target compound, leveraging specific reactants and conditions suited to its unique structural framework.
Molecular Structure Analysis
The molecular structure of thiazolidin-4-ones and related derivatives plays a crucial role in their chemical reactivity and biological activity. The presence of sulfur and nitrogen atoms within the ring system of 1,3-thiazolidin-4-ones offers a variety of electronic and steric features, influencing their interaction with biological targets and chemical reagents. Advanced synthesis methodologies highlight the importance of molecular structure in developing functional group derivatives, including green chemistry approaches for environmental sustainability (Santos et al., 2018).
Chemical Reactions and Properties
Thiazolidin-4-ones undergo numerous chemical transformations, offering vast scope in medicinal chemistry due to their reactivity towards various electrophilic and nucleophilic reagents. The chemical properties of these compounds are characterized by modifications of the phosphorus residue, substituents, and the azole ring, facilitating the synthesis of biologically active molecules and potential drug candidates (Abdurakhmanova et al., 2018).
Physical Properties Analysis
The physical properties of thiazolidin-4-ones and similar compounds, such as solubility, melting point, and crystallinity, are essential for their application in drug formulation and material science. These properties are influenced by the molecular structure, substituents, and intermolecular interactions within the compounds. Studies on related heterocycles demonstrate the significance of structural features in determining the physical characteristics of these compounds, which in turn affect their chemical stability and biological availability.
Chemical Properties Analysis
The chemical properties of thiazolidin-4-ones, including reactivity patterns, stability, and interaction with biological systems, are determined by their heterocyclic structure and functional group modifications. The synthesis and transformation of these compounds reveal a broad spectrum of biological activities, attributable to their ability to interact with various biological targets. Their reactivity towards different chemical reagents facilitates the synthesis of diverse derivatives with enhanced biological and pharmacological profiles (Sahiba et al., 2020).
特性
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-14-7-8-15(23-2)13(11-14)12-16-17(21)19-18(24-16)20-9-5-3-4-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGBQDVDWBPQQY-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-tert-butyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5666872.png)
![2-(2-hydroxyethyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5666885.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5666893.png)

![N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide](/img/structure/B5666919.png)
![2-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5666921.png)
![1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5666928.png)
![N-cyclopentyl-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5666930.png)
![5-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5666940.png)
![N-[4-(dimethylamino)benzyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5666941.png)
![2-(dimethylamino)-N-[1-(3-methylbutanoyl)-4-piperidinyl]-2-(4-methylphenyl)acetamide](/img/structure/B5666945.png)
